BNTX

Opioid pharmacology Receptor binding δ1/δ2 subtyping

BNTX (7-benzylidenenaltrexone) is the non-peptide δ1-opioid receptor antagonist that delivers the highest available subtype discrimination: Ki=0.1 nM at δ1, with 108-fold selectivity over δ2 and >100-fold over μ and κ receptors. This selectivity is essential for reliably isolating δ1-mediated antinociception, hypoxic adaptation, and cardioprotection – tasks that non-selective δ antagonists like naltrindole or broad-spectrum opioid antagonists cannot achieve. For studies requiring unambiguous assignment of functional responses to the δ1 subtype, BNTX is the required tool compound.

Molecular Formula C27H27NO4
Molecular Weight 429.5 g/mol
Cat. No. B10752640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNTX
Molecular FormulaC27H27NO4
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O
InChIInChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21?,25-,26-,27+/m0/s1
InChIKeyWXOUFNFMPVMGFZ-WLNGDWEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BNTX: Delta1-Opioid Receptor Antagonist for Receptor Subtyping and Hypoxia Research


BNTX (7-benzylidenenaltrexone) is a synthetic naltrexone-derived compound classified as a selective delta1 (δ1)-opioid receptor antagonist [1]. It is a non-peptide small molecule that binds with high affinity to the δ1-opioid receptor subtype, with a Ki value reported as low as 0.1 nM in guinea pig brain membranes . BNTX is widely employed as a research tool to differentiate δ1- from δ2-opioid receptor-mediated effects, as well as to discriminate among mu (μ), kappa (κ), and delta (δ) opioid receptor functions .

Why BNTX Cannot Be Substituted with Naltriben or Naltrindole in δ1-Selective Research


The δ-opioid receptor class comprises at least two pharmacologically distinct subtypes, designated δ1 and δ2, which mediate different physiological responses and exhibit distinct ligand recognition profiles [1]. BNTX is a selective antagonist for the δ1 subtype, while naltriben (NTB) is selective for δ2, and naltrindole (NTI) is a non-selective δ antagonist [2]. These agents cannot be used interchangeably because they target different receptor populations with varying degrees of selectivity, leading to divergent experimental outcomes. For instance, BNTX selectively blocks δ1-mediated antinociception without affecting δ2 responses, whereas NTB exhibits the opposite profile, and NTI blocks both subtypes [3]. Consequently, employing a generic δ antagonist such as naltrindole would confound interpretation of subtype-specific mechanisms, while substituting BNTX with NTB would yield opposite functional results. The quantitative evidence presented in Section 3 demonstrates the precise magnitude of these selectivity differences and their functional consequences, underscoring the necessity of selecting the correct tool compound for δ1-targeted investigations.

BNTX Quantitative Differentiation Evidence: Selectivity, Potency, and Functional Antagonism Data


δ1 vs. δ2 Binding Affinity: BNTX Displays 100-Fold Higher Affinity for δ1 Sites

In guinea pig brain membranes, BNTX exhibits a 100-fold greater affinity for δ1 binding sites (labeled with [3H]DPDPE) relative to δ2 binding sites (labeled with [3H]DSLET) [1]. This quantitative selectivity profile distinguishes BNTX from naltriben (NTB), which is a selective δ2 antagonist [2].

Opioid pharmacology Receptor binding δ1/δ2 subtyping

In Vivo Antinociception: BNTX Selectively Antagonizes δ1 Agonist DPDPE by 5.9-Fold

In the mouse spinal cord, subcutaneous administration of BNTX increased the antinociceptive ED50 of the δ1 agonist DPDPE by 5.9-fold, without significantly altering the ED50 of the δ2 agonist DELT II. Conversely, naltriben (NTB) increased the ED50 of DELT II by 12.5-fold without affecting DPDPE [1]. This reciprocal functional antagonism directly demonstrates subtype-specific blockade.

Pain research Spinal antinociception In vivo pharmacology

Hypoxic Adaptation: BNTX Is 3000-Fold More Potent than Naltrindole

In a murine model of acute hypoxic adaptation, the lowest effective dose of BNTX to block hypoxia-induced survival time extension was 3000-fold lower than that of the non-selective δ antagonist naltrindole (NTI) [1]. This indicates that δ1 receptor blockade is predominantly responsible for the observed effect and that BNTX provides superior potency for δ1-selective intervention.

Hypoxia research Ischemic preconditioning Cardioprotection

In Vivo [3H]BNTX Binding: BNTX Exhibits 50% Higher Potency than NTB After Brain Penetration Correction

In an in vivo binding study using [3H]BNTX as a radioligand in mouse brain, BNTX demonstrated an ED50 of 1.51 μmol/kg for blocking specific binding in striatum. After correcting for the four-fold greater brain penetration of naltriben (NTB), BNTX was approximately 50% more potent than NTB (ED50 = 0.56 μmol/kg) at inhibiting [3H]BNTX binding [1]. This indicates that, on a per-mole basis reaching the brain, BNTX more effectively occupies δ1 sites.

In vivo imaging Receptor occupancy Brain penetration

Selectivity Profile Across Opioid Receptor Family: BNTX Ki Values

BNTX displays a marked selectivity gradient across the opioid receptor family, with Ki values of 0.1 nM for δ1, 10.8 nM for δ2, 13.3 nM for μ, and 58.6 nM for κ receptors . This yields selectivity ratios of 108-fold (δ1/δ2), 133-fold (δ1/μ), and 586-fold (δ1/κ). In contrast, the prototypical non-selective δ antagonist naltrindole exhibits high affinity for both δ1 and δ2 without marked discrimination, while the parent compound naltrexone acts as a pan-opioid antagonist [1].

Receptor profiling Selectivity Off-target risk

BNTX Research Applications: Spinal Pain, Hypoxia, and Receptor Subtyping


Spinal δ1-Opioid Receptor Mediated Antinociception Studies

BNTX is the definitive tool for investigating δ1-opioid receptor contributions to spinal pain processing. As demonstrated by Sofuoglu et al. (1993), BNTX administered subcutaneously or intrathecally selectively antagonizes the antinociceptive effects of the δ1 agonist DPDPE by 4- to 5.9-fold, without affecting δ2 (DELT II), μ (DAMGO, morphine), or κ (U50,488H) agonist responses [1]. This pharmacological profile enables researchers to dissect the specific role of spinal δ1 receptors in acute and chronic pain models, as well as to evaluate δ1-selective analgesics without confounding δ2 or μ receptor involvement. Procurement of BNTX is essential for studies aiming to attribute observed antinociceptive phenotypes specifically to the δ1 subtype.

Hypoxic/Ischemic Preconditioning and Cardioprotection Research

BNTX has been instrumental in elucidating the role of δ1-opioid receptors in hypoxic adaptation and ischemic preconditioning. Mayfield and D'Alecy (1994) reported that BNTX blocks hypoxia-induced survival time extension at a dose 3000-fold lower than naltrindole, demonstrating that δ1 receptor activation is a predominant mediator of acute hypoxic adaptation [1]. Furthermore, Hsu et al. (2001) demonstrated that BNTX abolishes TAN-67-induced cardioprotection in a rat myocardial infarction model, confirming the δ1 receptor's critical role in opioid-mediated cardioprotection [2]. BNTX is thus a required tool for studies investigating δ1 receptor signaling in cardiac ischemia-reperfusion injury, remote ischemic preconditioning, and related therapeutic strategies.

δ1-Selective In Vivo Imaging and Receptor Occupancy Studies

Tritiated BNTX ([3H]BNTX) serves as a selective radioligand for in vivo labeling and autoradiographic mapping of δ1-opioid receptors in the central nervous system. Lever et al. (1996) demonstrated that [3H]BNTX specifically labels δ1 sites in mouse brain, with high uptake in striatum and cortical regions, and binding that is saturable by BNTX and blocked by δ antagonists but not μ or κ ligands [1]. This application is critical for studies requiring quantitative assessment of δ1 receptor density, occupancy by novel ligands, or changes in expression following pharmacological or genetic manipulations. Procurement of unlabeled BNTX is necessary for defining non-specific binding in these assays and for dose-response displacement studies.

Opioid Receptor Subtype Discrimination in Complex Pharmacological Assays

In experimental systems where multiple opioid receptor subtypes are co-expressed (e.g., brain slices, primary neuronal cultures, gastrointestinal smooth muscle preparations), BNTX provides a means to isolate δ1-mediated signaling. Its 108-fold selectivity for δ1 over δ2 and >100-fold selectivity over μ and κ receptors [1] allows researchers to confidently assign observed functional responses (e.g., ion transport modulation, neurotransmitter release, immune cell proliferation [2]) to the δ1 subtype when using appropriate agonist combinations. This discriminatory power is unattainable with non-selective δ antagonists like naltrindole or broad-spectrum opioid antagonists like naltrexone, making BNTX an essential component of any opioid receptor pharmacology toolkit requiring subtype-level resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BNTX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.